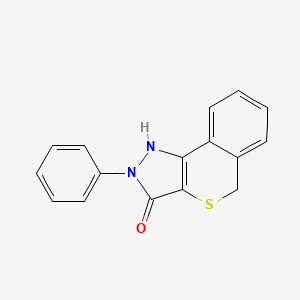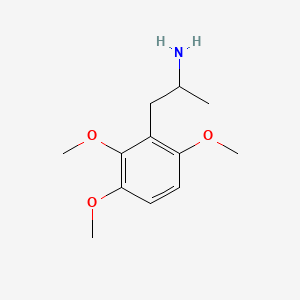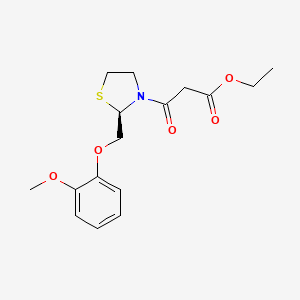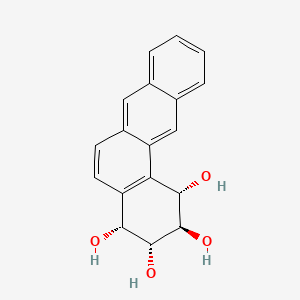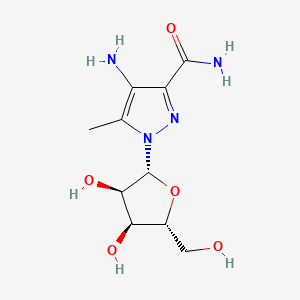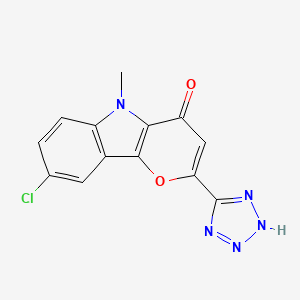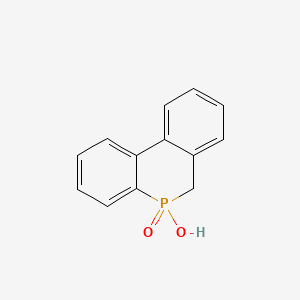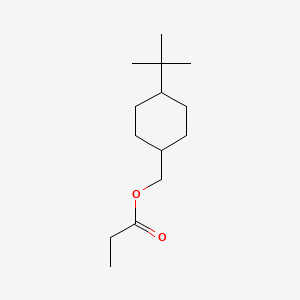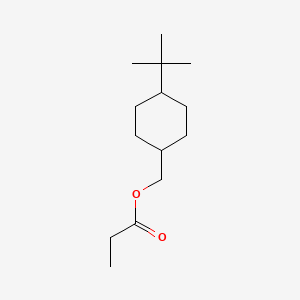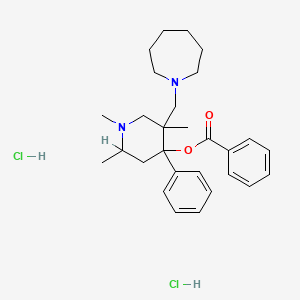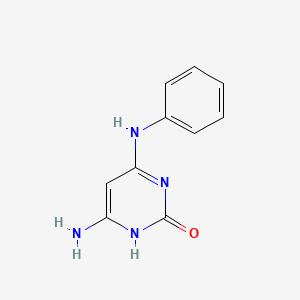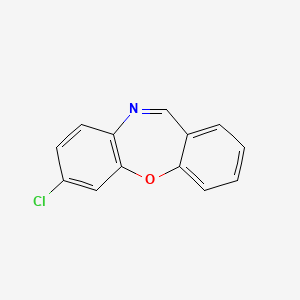
7-Chlorodibenzo(b,f)(1,4)oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorodibenzo(b,f)(1,4)oxazepine is a chemical compound with the molecular formula C13H8ClNO It is a derivative of dibenzo(b,f)(1,4)oxazepine, characterized by the presence of a chlorine atom at the 7th position of the dibenzo(b,f)(1,4)oxazepine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorodibenzo(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions in a microwave oven. This method is attractive due to its simplicity and short reaction time .
Another approach involves copper-catalyzed reactions, where 2-halophenols and 2-(2-halophenyl)-1H-indoles undergo C-N and C-O coupling in one pot . This method enhances practical application due to the use of easily available aryl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using microwave-induced methods or copper-catalyzed reactions. These methods are scalable and provide high yields, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorodibenzo(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted dibenzo(b,f)(1,4)oxazepine derivatives.
Aplicaciones Científicas De Investigación
7-Chlorodibenzo(b,f)(1,4)oxazepine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chlorodibenzo(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit histamine receptors or interact with neurotransmitter pathways, contributing to its pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(b,f)(1,4)oxazepine: The parent compound without the chlorine substitution.
Loxapine: An antipsychotic drug with a similar dibenzo(b,f)(1,4)oxazepine structure.
Amoxapine: An antidepressant with a similar structure.
Uniqueness
7-Chlorodibenzo(b,f)(1,4)oxazepine is unique due to the presence of the chlorine atom at the 7th position, which can influence its chemical reactivity and biological activity. This substitution can enhance its pharmacological properties and make it a valuable compound for various applications .
Propiedades
Número CAS |
60288-05-3 |
|---|---|
Fórmula molecular |
C13H8ClNO |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
2-chlorobenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-6-11-13(7-10)16-12-4-2-1-3-9(12)8-15-11/h1-8H |
Clave InChI |
AZSAEPBUDAXVHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC3=C(O2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


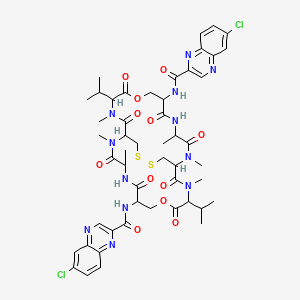
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
